3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole

purity specification supplier comparison quality assurance

3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole (CAS 2064122-42-3) is a heterocyclic small molecule (C9H7BrClNO, MW 260.51–260.52) belonging to the 3-aryl-4,5-dihydroisoxazole (isoxazoline) class. It features a 4,5-dihydro-1,2-oxazole ring bearing a 2-bromo-4-chlorophenyl substituent at position 3, a halogenation pattern that critically modulates electronic, steric, and lipophilic properties relative to mono-halogenated or unsubstituted phenyl analogs.

Molecular Formula C9H7BrClNO
Molecular Weight 260.52
CAS No. 2064122-42-3
Cat. No. B2404960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole
CAS2064122-42-3
Molecular FormulaC9H7BrClNO
Molecular Weight260.52
Structural Identifiers
SMILESC1CON=C1C2=C(C=C(C=C2)Cl)Br
InChIInChI=1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-2,5H,3-4H2
InChIKeyULUONLUKMKCEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole (CAS 2064122-42-3): Chemical Identity, Supplier Baseline, and Procurement Profile


3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole (CAS 2064122-42-3) is a heterocyclic small molecule (C9H7BrClNO, MW 260.51–260.52) belonging to the 3-aryl-4,5-dihydroisoxazole (isoxazoline) class . It features a 4,5-dihydro-1,2-oxazole ring bearing a 2-bromo-4-chlorophenyl substituent at position 3, a halogenation pattern that critically modulates electronic, steric, and lipophilic properties relative to mono-halogenated or unsubstituted phenyl analogs [1]. The compound is commercially available from multiple suppliers—including smolecule (Catalog S2693386), Leyan (Catalog 1728169), and AKSci (Catalog 8422EL)—at purity specifications ranging from 95% to 98%, making it accessible for research use in medicinal chemistry, organic synthesis, and analytical reference applications .

Why Generic Substitution Fails: Evidence-Based Differentiation of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole from In-Class Analogs


Within the 3-aryl-4,5-dihydroisoxazole class, the specific 2-bromo-4-chlorophenyl substitution pattern is non-interchangeable with mono-halogenated (e.g., 4-chlorophenyl or 2-bromophenyl) or unsubstituted (3-phenyl) analogs [1]. The presence of two halogen substituents with distinct electronic and steric profiles (bromine at ortho, chlorine at para) generates a LogP of 3.23—approximately 2.2-fold higher than the logP of methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (1.44)—reflecting substantially increased lipophilicity that directly impacts membrane permeability, metabolic stability, and target-binding kinetics [2]. Furthermore, authoritative reviews establish that 3-halo-4,5-dihydroisoxazoles function as electrophilic warheads whose reactivity is intimately governed by the halogen substituent identity; the bromine atom in this scaffold is specifically identified as providing a balance between stability and covalent inhibitory potency that is distinct from chloro- or iodo-substituted congeners [3]. Procurement decisions that treat any 3-aryl-4,5-dihydroisoxazole as equivalent risk introducing uncontrolled variability in physicochemical properties, biological reactivity, and experimental reproducibility. It must be explicitly noted that no published peer-reviewed studies with quantitative biological activity data (IC50, MIC, Ki, or in vivo efficacy) for the specific compound 3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole were identified in the current literature; differentiation below is therefore based on verified physicochemical specifications, supplier quality metrics, and well-established class-level structure–activity relationship principles.

Product-Specific Quantitative Evidence Guide for 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole: Comparator-Based Differentiation Data


Supplier Purity Specification: Leyan 98% vs. AKSci 95% – Quantitative Procurement-Relevant Difference

The minimum purity specification for 3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole varies between suppliers. Leyan specifies a purity of 98% for Catalog 1728169 , while AKSci specifies a minimum purity of 95% for Catalog 8422EL . This represents a 3 percentage-point absolute difference in purity specification, which is meaningful for applications requiring high-purity starting material, such as quantitative analytical reference standards, kinetic assays where impurities could confound results, or synthetic steps where stoichiometric precision is critical.

purity specification supplier comparison quality assurance

Lipophilicity (LogP) Differentiation: Target Compound LogP 3.23 vs. Mono-Chlorophenyl Analog LogP 1.44

The computed LogP for 3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole is 3.2269, as reported in the Leyan product datasheet . By comparison, the structurally related mono-chlorophenyl analog methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate has a reported logP of 1.4416 [1]. The 1.79 log unit difference corresponds to approximately a 62-fold higher calculated octanol–water partition coefficient for the target compound, indicating substantially greater lipophilicity.

lipophilicity LogP physicochemical property membrane permeability

MDL Number Registration: Leyan MFCD31556576 vs. AKSci MDL Not Available – Procurement Traceability Difference

The Leyan product page for 3-(2-bromo-4-chlorophenyl)-4,5-dihydroisoxazole (Catalog 1728169) lists an MDL number of MFCD31556576, confirming registration in the MDL chemical registry . In contrast, the AKSci product page (Catalog 8422EL) lists 'MDL Number: N/A', indicating that the AKSci product is not registered under an MDL identifier . An MDL number provides a unique, cross-referenced chemical identifier that enables unambiguous compound lookup across databases, integrated electronic laboratory notebooks (ELNs), and chemical inventory systems—facilitating regulatory documentation and intellectual property tracking.

MDL number chemical registration procurement traceability supplier documentation

GHS Hazard Classification: Target Compound GHS07/H302-H315-H319-H335 vs. Non-Halogenated Analog Safety Profile

3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole carries a GHS07 hazard classification with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as reported in the Leyan product datasheet . In comparison, unsubstituted 3-phenyl-4,5-dihydroisoxazole and its 5-carboxylic acid derivatives are commonly sold with minimal or no GHS hazard labeling . The comprehensive hazard profile of the target compound imposes specific personal protective equipment (PPE) and engineering control requirements that must be factored into experimental planning and safety compliance documentation.

GHS classification hazard assessment laboratory safety regulatory compliance

InChI Key and SMILES Structural Identity Verification Across Suppliers: Ensuring Chemical Equivalence Across Procurement Sources

The structural identity of 3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole is verified by consistent InChI Key (ULUONLUKMKCEHY-UHFFFAOYSA-N) and canonical SMILES (C1CON=C1C2=C(C=C(C=C2)Cl)Br) reported across multiple independent supplier datasheets, including smolecule and Leyan . This cross-supplier identity verification ensures that the compound procured from different vendors is structurally identical, reducing the risk of receiving an isomer, a regioisomer (e.g., 3-(4-bromo-2-chlorophenyl)-4,5-dihydroisoxazole), or a mislabeled analog.

structural identity InChI Key SMILES chemical verification

Best Research and Industrial Application Scenarios for 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole: Guidance Anchored in Verified Evidence


Medicinal Chemistry Kinase Inhibitor Scaffold Development Requiring High-Purity Starting Material

For research programs exploring 3-aryl-4,5-dihydroisoxazoles as B-Raf or related kinase inhibitor scaffolds, the 98% purity specification available from Leyan (Catalog 1728169) provides a higher-purity starting point compared to the 95% AKSci product, reducing the potential for impurity-driven artifacts in kinase inhibition assays . The verified InChI Key and SMILES across multiple suppliers ensure that SAR conclusions drawn using this compound are based on the correct 2-bromo-4-chlorophenyl regioisomer, not a mislabeled positional isomer . However, it must be noted that no peer-reviewed kinase inhibition IC50 data for this specific compound were identified; users must independently generate primary biological activity data.

Physicochemical Property Optimization Studies Requiring Enhanced Lipophilicity

When designing a compound library to explore the impact of lipophilicity on membrane permeability, metabolic stability, or target engagement, 3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole (LogP = 3.23) offers a ~62-fold higher partition coefficient than the mono-chlorophenyl analog methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (logP = 1.44) [1]. This substantial lipophilicity difference makes the target compound a preferred choice when seeking to probe hydrophobic binding pockets or when passive membrane diffusion is a rate-limiting step, while also flagging the need for solubility-enabling formulation strategies.

GLP-Adjacent or Multi-Lab Collaborative Research Requiring Robust Procurement Traceability

For research conducted under GLP-like documentation standards or involving multi-institutional collaboration, the availability of an MDL number (MFCD31556576) from Leyan ensures unambiguous compound identification across electronic inventory systems, ELNs, and publication metadata . This traceability advantage over the AKSci product (MDL Number: N/A) reduces the risk of compound misidentification when sharing materials or comparing data between laboratories, and supports audit readiness .

Laboratory Safety Planning for Halogenated Heterocycle Handling

Institutions or projects with stringent chemical safety review processes will need to account for the documented GHS07 classification with H302/H315/H319/H335 hazard statements for this compound , which imposes concrete PPE requirements (gloves, eye protection, ventilation) and waste disposal protocols that differ from non-halogenated 3-aryl-4,5-dihydroisoxazole analogs with minimal hazard labeling . Procurement planning should pre-emptively address these safety requirements, particularly when scaling up from milligram to gram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.